Cas no 1184429-97-7 (Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-)

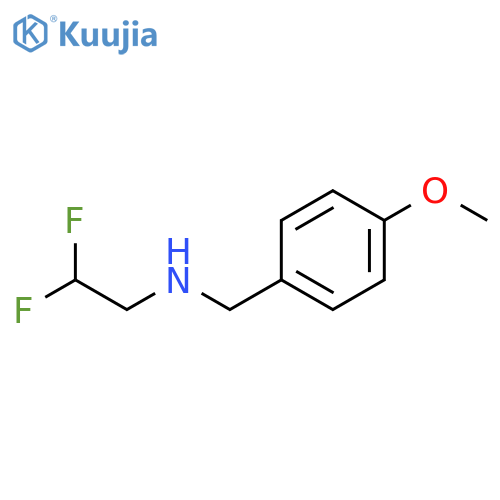

1184429-97-7 structure

商品名:Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-

Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-

- 2,2-Difluoro-N-(4-methoxybenzyl)ethanamine

-

- MDL: MFCD12768507

- インチ: 1S/C10H13F2NO/c1-14-9-4-2-8(3-5-9)6-13-7-10(11)12/h2-5,10,13H,6-7H2,1H3

- InChIKey: IMKIZPDGBFALQR-UHFFFAOYSA-N

- ほほえんだ: C1(CNCC(F)F)=CC=C(OC)C=C1

計算された属性

- せいみつぶんしりょう: 201.09652036g/mol

- どういたいしつりょう: 201.09652036g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 147

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D656152-10g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 10g |

$1050 | 2025-02-18 | |

| eNovation Chemicals LLC | D656152-5g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 5g |

$785 | 2025-02-18 | |

| eNovation Chemicals LLC | D656152-10g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 10g |

$1050 | 2024-08-03 | |

| eNovation Chemicals LLC | D656152-5g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 5g |

$785 | 2024-08-03 | |

| eNovation Chemicals LLC | D656152-10g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 10g |

$1050 | 2025-02-28 | |

| eNovation Chemicals LLC | D656152-5g |

2,2-difluoro-N-(4-methoxybenzyl)ethanamine |

1184429-97-7 | 95% | 5g |

$785 | 2025-02-28 |

Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy- 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1184429-97-7 (Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-) 関連製品

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1184429-97-7)Benzenemethanamine, N-(2,2-difluoroethyl)-4-methoxy-

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):204.0/373.0/968.0